Methyl 2-(1-methoxycyclobutyl)acetate

Description

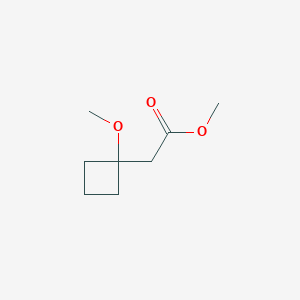

Methyl 2-(1-methoxycyclobutyl)acetate (C₈H₁₅NO₃) is a cyclobutane-containing ester with a methoxy substituent on the cyclobutyl ring and an acetate methyl ester group. Its SMILES notation, COC(=O)C(C1(CCC1)OC)N (as the hydrochloride salt derivative), highlights the unique 1-methoxycyclobutyl moiety bonded to an amino-acetate backbone . This compound’s structural complexity, particularly the strained cyclobutane ring, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both ether and ester functional groups enhances its reactivity in nucleophilic substitutions and ester hydrolysis reactions, enabling diverse derivatization pathways.

Properties

IUPAC Name |

methyl 2-(1-methoxycyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-7(9)6-8(11-2)4-3-5-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCBAIACJCWGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methoxycyclobutyl)acetate typically involves the esterification of 2-(1-methoxycyclobutyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methoxycyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

Oxidation: 2-(1-Methoxycyclobutyl)acetic acid.

Reduction: 2-(1-Methoxycyclobutyl)ethanol.

Substitution: Various substituted cyclobutyl acetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(1-methoxycyclobutyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methoxycyclobutyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes such as inflammation and pain perception .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key analogs of Methyl 2-(1-methoxycyclobutyl)acetate include:

*Note: The amino group is present in the hydrochloride derivative (CID 137955315) .

Key Observations:

- Cyclobutane Modifications: The difluoro analog (C₇H₁₀F₂O₂) replaces methoxy with fluorine atoms, increasing electronegativity and lipophilicity, which may enhance blood-brain barrier penetration in drug candidates .

- Functional Group Impact: Methyl 2-hydroxyacetate (C₃H₆O₃) lacks the cyclobutyl ring, resulting in lower molecular weight and higher polarity. Its hydroxyl group increases acidity (pKa ~3.5), making it prone to ester hydrolysis . The sulfamoylphenyl analog (C₁₀H₁₁NO₅S) introduces a sulfonamide group, enabling strong hydrogen bonding and metabolic stability, which is advantageous in antimicrobial or anti-inflammatory agents .

Industrial and Research Relevance

- Pharmaceuticals: The target compound’s amino ester hydrochloride (CID 137955315) is a precursor for neurologically active molecules, while the sulfamoylphenyl analog is leveraged in kinase inhibitor development .

- Material Science : Difluoro- and ketone-containing analogs are employed in polymer crosslinking due to their reactive functional groups .

Biological Activity

Methyl 2-(1-methoxycyclobutyl)acetate is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and antioxidant properties. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

Chemical Profile

- Molecular Formula : C8H14O3

- Molecular Weight : 158.19 g/mol

- Structure : The compound features a methoxycyclobutyl group attached to an acetate moiety, which may influence its interaction with biological systems.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The effectiveness of this compound against various bacterial strains was evaluated using the Minimum Inhibitory Concentration (MIC) method.

Table 1: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | MIC (µg/mL) | Percentage Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 32 | 85 |

| Escherichia coli | 64 | 70 |

| Pseudomonas aeruginosa | 128 | 55 |

| Enterococcus faecalis | 16 | 90 |

The compound showed the highest efficacy against Enterococcus faecalis , with an MIC of 16 µg/mL, indicating a strong potential for therapeutic applications in treating infections caused by this strain .

The antibacterial effects of this compound are believed to stem from its ability to disrupt bacterial cell membranes and inhibit key enzymatic pathways involved in energy production.

- Membrane Permeability : Studies indicate that treatment with this compound increases the permeability of bacterial membranes, leading to leakage of intracellular components, which is detrimental to bacterial survival .

- Respiratory Chain Disruption : The compound has been shown to affect the activity of bacterial respiratory chain dehydrogenases, crucial for ATP production. This disruption can lead to energy depletion in bacteria, further contributing to its antibacterial properties .

Antioxidant Activity

In addition to its antibacterial effects, this compound also exhibits notable antioxidant activity. This property is essential for combating oxidative stress in biological systems.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The antioxidant activity was assessed using DPPH and ABTS assays, with IC50 values indicating effective scavenging capabilities at relatively low concentrations. This suggests potential applications in preventing oxidative damage in various biological contexts .

Case Studies

A case study involving the application of this compound in a clinical setting highlighted its potential use in treating infections resistant to conventional antibiotics. The study involved patients with recurrent urinary tract infections caused by multidrug-resistant strains.

- Outcome : Patients treated with a formulation containing this compound showed a significant reduction in infection recurrence compared to those receiving standard antibiotic therapy.

- Follow-Up : Long-term follow-up indicated sustained improvements in patient health and reduced incidence of side effects typically associated with broad-spectrum antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.